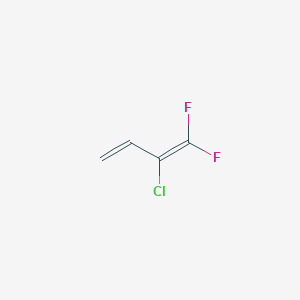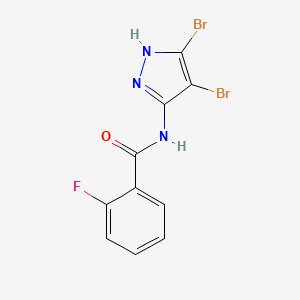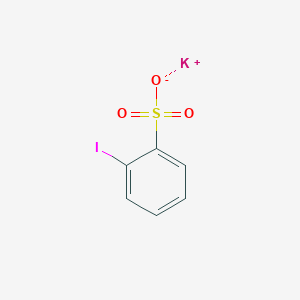
2-Chloro-1,1-difluorobuta-1,3-diene
Vue d'ensemble
Description
2-Chloro-1,1-difluorobuta-1,3-diene is a halogenated diene compound characterized by the presence of chlorine and fluorine atoms attached to a butadiene backbone
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1,1-difluorobuta-1,3-diene, also known as Chloroprene , is the polymerization process. Chloroprene is almost exclusively used as a monomer for the production of the polymer polychloroprene, better known as neoprene, a type of synthetic rubber .
Mode of Action
Chloroprene interacts with its targets through a process known as electrophilic addition. In this process, a hydrogen halide is added to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .
Biochemical Pathways
The key biochemical pathway involved in the action of Chloroprene is the polymerization process, leading to the formation of neoprene. This process involves the addition of a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .
Pharmacokinetics
Its volatility and solubility in alcohol and diethyl ether may also impact its distribution and excretion.
Result of Action
The primary result of Chloroprene’s action is the production of neoprene, a type of synthetic rubber . Neoprene is used in a wide variety of applications, including automotive parts, gaskets, hoses, and corrosion-resistant coatings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloroprene. For instance, its volatility means that it can easily evaporate, especially at higher temperatures . Additionally, it is highly flammable and can form explosive mixtures with air . Therefore, the storage and handling of Chloroprene require careful control of environmental conditions to ensure safety and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1-difluorobuta-1,3-diene typically involves the halogenation of butadiene derivatives. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene compounds. For example, the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene can yield this compound . This reaction often requires the use of strong bases such as potassium hydroxide or sodium hydroxide under controlled conditions to facilitate the elimination of hydrogen halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where butadiene is treated with chlorine and fluorine sources in the presence of catalysts to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1,1-difluorobuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen halides (HCl, HBr) in the presence of a solvent like dichloromethane.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Electrophilic Addition: Formation of 1,2-addition and 1,4-addition products.
Nucleophilic Substitution: Formation of substituted butadiene derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of partially or fully hydrogenated products.
Applications De Recherche Scientifique
2-Chloro-1,1-difluorobuta-1,3-diene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple diene without halogen substitution.
2-Chloro-1,3-butadiene: Contains a chlorine atom but lacks fluorine substitution.
1,1-Difluoro-1,3-butadiene: Contains fluorine atoms but lacks chlorine substitution.
Uniqueness: 2-Chloro-1,1-difluorobuta-1,3-diene is unique due to the simultaneous presence of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. The combination of these halogens influences the compound’s electronic properties, making it a valuable intermediate in various chemical transformations .
Propriétés
IUPAC Name |
2-chloro-1,1-difluorobuta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2/c1-2-3(5)4(6)7/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTSUTQWLSPXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)
![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)
![1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE](/img/structure/B3042666.png)

![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-(phenylsulphonyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3042682.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
